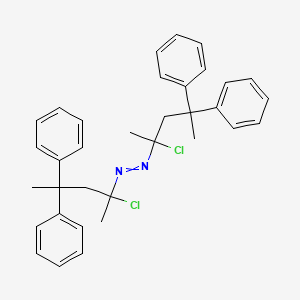![molecular formula C18H21BrO2 B14582632 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene CAS No. 61270-19-7](/img/structure/B14582632.png)
1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene is an organic compound with the molecular formula C18H21BrO2 It is a derivative of benzene, featuring both benzyloxy and bromopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene typically involves the reaction of 1-(benzyloxy)-3-hydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to alter the benzyloxy group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzyloxybenzaldehyde and benzyloxybenzoic acid.
Reduction: Products include dehalogenated compounds and reduced benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromopentyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-4-bromobenzene: Similar structure but lacks the pentyl chain, making it less flexible.
1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene: Contains a nitroethenyl group, which imparts different reactivity and applications.
Uniqueness
1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene is unique due to the presence of both benzyloxy and bromopentyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
61270-19-7 |
|---|---|
Molecular Formula |
C18H21BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-(5-bromopentoxy)-3-phenylmethoxybenzene |
InChI |
InChI=1S/C18H21BrO2/c19-12-5-2-6-13-20-17-10-7-11-18(14-17)21-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
InChI Key |
UFPIWNJLYFHBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)



![7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14582574.png)
![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)


![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)


![Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14582613.png)
![Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl-](/img/structure/B14582635.png)
![4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol](/img/structure/B14582640.png)
